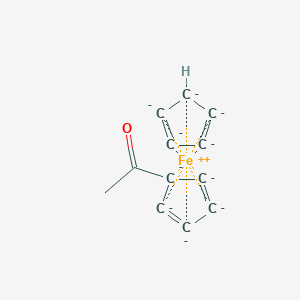

Cyclopentane; 1-cyclopentylethanone; iron

Description

Properties

CAS No. |

1271-55-2 |

|---|---|

Molecular Formula |

C12H22FeO |

Molecular Weight |

238.15 g/mol |

IUPAC Name |

cyclopentane;1-cyclopentylethanone;iron |

InChI |

InChI=1S/C7H12O.C5H10.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h7H,2-5H2,1H3;1-5H2; |

InChI Key |

CZHZORXSNFKIRJ-UHFFFAOYSA-N |

Isomeric SMILES |

CC(=O)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2] |

Canonical SMILES |

CC(=O)C1CCCC1.C1CCCC1.[Fe] |

Appearance |

Solid powder |

Other CAS No. |

1271-55-2 |

physical_description |

Orange crystalline solid; [Alfa Aesar MSDS] |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-Acetylferrocene; 1 Acetylferrocene; 1Acetylferrocene; Acetoferrocene; Acetylferrocene; |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of Acetylferrocene

Electrophilic Substitution Reactions on the Ferrocene (B1249389) Core

The synthesis of acetylferrocene itself is a classic example of an electrophilic aromatic substitution reaction. The cyclopentadienyl (B1206354) (Cp) rings of ferrocene possess aromatic character and are highly activated towards electrophiles, even more so than benzene. wikipedia.orgstackexchange.com The most common method for synthesizing acetylferrocene is the Friedel-Crafts acylation of ferrocene. wikipedia.orgvernier.com This reaction typically uses acetic anhydride (B1165640) as the acylating agent and an acid catalyst, such as phosphoric acid, under mild conditions. wikipedia.orgthermofisher.com The mechanism proceeds through several distinct steps.

The first step in the Friedel-Crafts acylation of ferrocene is the generation of a potent electrophile, the acylium ion. aiinmr.comtutorchase.com When using acetic anhydride and phosphoric acid, a proton from the acid protonates one of the carbonyl oxygen atoms of the anhydride. aiinmr.com This is followed by the cleavage of a carbon-oxygen bond, which releases a molecule of acetic acid and forms the resonance-stabilized acylium ion (CH₃CO⁺). aiinmr.comsigmaaldrich.com

Once formed, the highly reactive acylium ion is attacked by the nucleophilic π electrons of one of the cyclopentadienyl rings of ferrocene. vernier.comaiinmr.com This electrophilic attack results in the formation of a new carbon-carbon bond between the ring and the acetyl group. vernier.com

Table 1: Key Steps in Acylium Ion Formation and Attack

| Step | Reactants | Catalyst/Mediator | Product(s) | Description |

| 1 | Acetic Anhydride, Phosphoric Acid | H⁺ | Protonated Acetic Anhydride | A carbonyl oxygen of acetic anhydride is protonated by the acid catalyst. aiinmr.com |

| 2 | Protonated Acetic Anhydride | - | Acylium Ion, Acetic Acid | The protonated intermediate cleaves to form the electrophilic acylium ion and a molecule of acetic acid. aiinmr.comsigmaaldrich.com |

| 3 | Ferrocene, Acylium Ion | - | Wheland Intermediate (σ-Complex) | The electron-rich cyclopentadienyl ring of ferrocene attacks the acylium ion. vernier.comaiinmr.com |

The attack of the aromatic ring on the electrophile disrupts the delocalized π-system of the cyclopentadienyl ring, resulting in the formation of a cationic, non-aromatic intermediate known as a Wheland intermediate or σ-complex. lumenlearning.comlibretexts.orglumenlearning.com This intermediate is stabilized by resonance, with the positive charge delocalized over the other carbon atoms of the ring. libretexts.orglumenlearning.com Although resonance-stabilized, the Wheland intermediate is significantly less stable than the aromatic starting material, making its formation the rate-determining step of the reaction. lumenlearning.comlibretexts.org In the case of ferrocene, it has been suggested that the electrophile may initially attack the metal ion before rearranging to the Wheland intermediate. wikipedia.org

The final step of the electrophilic substitution mechanism is the deprotonation of the Wheland intermediate to restore the aromaticity of the cyclopentadienyl ring. tutorchase.comlumenlearning.com A weak base, such as the conjugate base of the acid catalyst or another solvent molecule, removes the proton from the carbon atom that was attacked by the electrophile. vernier.comaiinmr.com The electrons from the carbon-hydrogen bond move back into the ring, re-establishing the stable, aromatic 6-π-electron system and yielding the final product, acetylferrocene. aiinmr.comtutorchase.com

Computational studies using density functional theory (DFT) have been employed to investigate the precise pathway of electrophilic attack on the ferrocene molecule. unige.ch Two primary trajectories for the incoming electrophile are considered: the exo pathway, where the electrophile approaches the cyclopentadienyl ring from the side opposite the iron atom, and the endo pathway, where it approaches from the same side as the iron atom. unige.chresearchgate.net For the acetylation of ferrocene, theoretical calculations have found that the reaction proceeds via the exo attack pathway. unige.ch In contrast, other electrophilic substitutions, such as mercuration, have been shown to follow an endo mechanism. unige.ch

Redox Chemistry of Acetylferrocene

The iron center in acetylferrocene, like in ferrocene itself, can be readily oxidized. This redox activity is a cornerstone of ferrocene chemistry and its applications.

Acetylferrocene undergoes a chemically reversible, one-electron oxidation at its iron center, changing the oxidation state from Fe(II) to Fe(III). rsc.org This process forms the corresponding cation, known as the acetylferrocenium cation. nih.gov The presence of the electron-withdrawing acetyl group makes acetylferrocene more difficult to oxidize than ferrocene itself, resulting in a higher redox potential. nih.gov

The resulting acetylferrocenium cation is a stable, mild one-electron oxidant. rsc.orgnih.gov It can be prepared by chemical oxidation of acetylferrocene using agents like silver(I) salts (e.g., AgPF₆ or silver tetrafluoroborate). nih.govthieme-connect.com Due to their stability and defined oxidizing power, acetylferrocenium salts are utilized in synthetic chemistry as selective one-electron outer-sphere oxidants for various substrates. rsc.orgnih.gov

Mechanistic Aspects of Electron Transfer Processes

The ferrocene moiety is well-known for its reversible one-electron oxidation-reduction behavior, which is a cornerstone of its utility in electrochemical and photochemical applications. wikipedia.org In acetylferrocene, the iron center can be oxidized from Fe(II) to Fe(III), forming the acetylferrocenium cation. This process has been studied using techniques like cyclic voltammetry. researchgate.net The presence of the acetyl group, an electron-withdrawing group, influences the redox potential of the ferrocene core. wikipedia.orgchemicalbook.com

Studies on the photochemistry of acetylferrocene in hydroxylic solvents like alcohols have suggested that an excited state of acetylferrocene can undergo electron transfer to a solvent molecule. This results in the formation of the acetylferricenium ion. Further investigations involving the photolysis of acetylferrocene in the presence of nitrous oxide (N₂O) have indicated a mechanism involving direct electron transfer to N₂O.

Transformations of the Acetyl Group

The acetyl group of acetylferrocene is a versatile functional handle that allows for a variety of chemical transformations, leading to the synthesis of other important ferrocene derivatives.

Reduction of Acetylferrocene to Alcohols (e.g., 1-Ferrocenylethanol)

The carbonyl group of acetylferrocene can be readily reduced to a hydroxyl group, yielding 1-ferrocenylethanol. wikipedia.org This reduction is a common and important transformation.

Common Reducing Agents and Conditions:

| Reducing Agent | Solvent | Conditions | Yield |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727) (MeOH) | Room Temperature | 98% thieme-connect.com |

| Sodium borohydride (NaBH₄) in silica (B1680970) gel | - | Crushing with mortar and pestle, intermittent microwave heating | Nearly quantitative digitellinc.com |

| Ammonia-borane (NH₃·BH₃) | Water | 80 °C, 2 hours | - researchgate.netresearchgate.net |

The reaction with sodium borohydride in methanol is a very exothermic process. thieme-connect.com A greener approach involves the solid-phase reduction using NaBH₄ on silica gel, which minimizes the use of solvents. digitellinc.com Another environmentally friendly method utilizes ammonia-borane in water as the reducing medium. researchgate.netresearchgate.net The progress of the reduction can be monitored by thin-layer chromatography (TLC). researchgate.net

Condensation Reactions (e.g., Aldol (B89426) Condensation with Aromatic Aldehydes)

Acetylferrocene can participate in condensation reactions, most notably the aldol condensation, to form new carbon-carbon bonds. In a typical reaction, acetylferrocene reacts with aromatic aldehydes in the presence of a base to yield ferrocenyl chalcones (ferrocenylenones). researchgate.netresearchgate.net

This reaction can be carried out under various conditions, including under ultrasound irradiation at room temperature, which has been shown to produce high yields (76%-92%). researchgate.net Solid-state aldol condensation reactions of acetylferrocene with aromatic aldehydes have also been reported. ccspublishing.org.cn These reactions demonstrate different reactivities compared to their solution-based counterparts. ccspublishing.org.cn In a crossed aldol condensation, where one of the carbonyl compounds lacks an α-hydrogen, the formation of a single major product is favored. wikipedia.org

Conversion to Other Functional Groups (e.g., Vinylferrocene, Ethynylferrocene)

The acetyl group serves as a precursor for the synthesis of other valuable ferrocene derivatives, such as vinylferrocene and ethynylferrocene (B1143415).

Vinylferrocene: The synthesis of vinylferrocene from acetylferrocene is typically a two-step process. First, acetylferrocene is reduced to 1-ferrocenylethanol. thieme-connect.comwikipedia.org Subsequently, the alcohol is dehydrated to form the vinyl group. wikipedia.orgresearchgate.net Dehydration can be achieved using reagents like anhydrous copper sulfate (B86663) in refluxing toluene. thieme-connect.com

Ethynylferrocene: One synthetic route to ethynylferrocene involves treating acetylferrocene with phosphorus oxychloride in dimethylformamide (DMF). orgsyn.org This reaction can lead to a mixture of products, including (2-formyl-1-chlorovinyl)ferrocene, which is a key intermediate in the formation of ethynylferrocene. orgsyn.org

Influences of Substituents on the Reactivity of the Ferrocene System

The reactivity of the ferrocene core is significantly influenced by the electronic nature of the substituents on the cyclopentadienyl rings.

Electron-withdrawing groups , such as the acetyl group, decrease the electron density of the ferrocene system. This deactivation makes the ring less susceptible to further electrophilic substitution. thermofisher.comalfa-chemistry.com For example, the presence of an acetyl group makes the second acylation to form 1,1'-diacetylferrocene more difficult. alfa-chemistry.com Electron-withdrawing groups also shift the redox potential of the ferrocene to more positive (anodic) values, making it more difficult to oxidize. wikipedia.orgchemicalbook.com

Electron-donating groups , such as alkyl groups, have the opposite effect. They increase the electron density of the rings, making them more reactive towards electrophiles. scirp.org These groups also shift the redox potential to more negative (cathodic) values, making the ferrocene derivative easier to oxidize. wikipedia.orgchemicalbook.com For instance, decamethylferrocene is much more easily oxidized than ferrocene itself. wikipedia.org

Advanced Spectroscopic and Structural Characterization of Acetylferrocene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of acetylferrocene, providing precise information about the proton and carbon environments within the molecule.

The ¹H NMR spectrum of acetylferrocene provides a clear fingerprint of its molecular structure. The introduction of an acetyl group to one of the cyclopentadienyl (B1206354) (Cp) rings disrupts the high symmetry observed in ferrocene (B1249389), where all ten protons are chemically equivalent and appear as a single sharp peak (around 4.14-4.16 ppm in CDCl₃). thermofisher.commagritek.com This desymmetrization in acetylferrocene results in a more complex and informative spectrum with distinct signals for the protons on the unsubstituted ring, the substituted ring, and the acetyl group itself. thermofisher.com

The protons of the methyl group (-CH₃) in the acetyl moiety typically appear as a sharp singlet at approximately 2.38-2.39 ppm. thermofisher.commagritek.com The five protons on the unsubstituted Cp ring, being chemically equivalent, also produce a singlet, which is observed slightly downfield from the unsubstituted ferrocene signal, at around 4.19-4.20 ppm. thermofisher.com

The four protons on the substituted Cp ring are no longer equivalent and give rise to two distinct multiplet signals. thermofisher.com The two protons closer to the electron-withdrawing acetyl group (at the α-positions) are more deshielded and resonate further downfield, typically around 4.76-4.77 ppm. thermofisher.commagritek.com The other two protons on the substituted ring (at the β-positions) are more shielded and appear upfield, around 4.46-4.49 ppm. thermofisher.commagritek.com These protons on the substituted ring form a complex second-order spin system (an AA'BB' or AA'XX' system), resulting in the characteristic multiplet appearance rather than simple doublets. thermofisher.comstackexchange.com The expected integration ratio for the signals in an acetylferrocene spectrum is 2:2:5:3, corresponding to the α-protons, β-protons, unsubstituted Cp protons, and acetyl protons, respectively. thermofisher.com

Interactive Data Table: Typical ¹H NMR Chemical Shifts for Acetylferrocene in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

| Acetyl Protons (-COCH₃) | ~ 2.38 | Singlet | 3H |

| Unsubstituted Cp Ring (C₅H₅) | ~ 4.19 | Singlet | 5H |

| Substituted Cp Ring (β-protons) | ~ 4.48 | Multiplet | 2H |

| Substituted Cp Ring (α-protons) | ~ 4.76 | Multiplet | 2H |

Complementing the proton data, ¹³C NMR spectroscopy is crucial for elucidating the complete carbon framework of acetylferrocene. The spectrum reveals distinct signals for each unique carbon environment in the molecule.

The most downfield signal in the spectrum corresponds to the carbonyl carbon (C=O) of the acetyl group, typically appearing around 200-202 ppm. gac.edureddit.com The methyl carbon of the acetyl group is found much further upfield, at approximately 27.3 ppm. reddit.com

The carbons of the two cyclopentadienyl rings also give rise to characteristic signals. The five carbons of the unsubstituted Cp ring are equivalent and appear as a single resonance at about 69.8 ppm. reddit.com The carbons of the substituted ring are inequivalent. The carbon atom to which the acetyl group is directly attached (the ipso-carbon) is significantly deshielded and appears furthest downfield of the ring carbons, at approximately 79.4-80.6 ppm. gac.edureddit.com The other four carbons of the substituted ring typically appear as two distinct signals for the α- and β-carbons, resonating in the range of 69.5-72.3 ppm. gac.edureddit.com In total, the spectrum of acetylferrocene is expected to show six distinct carbon signals. reddit.com

Interactive Data Table: Typical ¹³C NMR Chemical Shifts for Acetylferrocene

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | ~ 202.0 |

| Ipso-Carbon (Substituted Cp) | ~ 79.4 - 80.6 |

| α-Carbons (Substituted Cp) | ~ 72.2 - 72.3 |

| β-Carbons (Substituted Cp) | ~ 69.6 - 70.1 |

| Unsubstituted Cp Ring Carbons | ~ 69.8 |

| Methyl Carbon (-CH₃) | ~ 27.3 |

For more complex ferrocene derivatives with multiple or intricate substitution patterns, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, advanced NMR techniques, including two-dimensional (2D) NMR experiments, are employed for unambiguous structural assignment.

Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded proton and carbon atoms, confirming the assignments made in the ¹H and ¹³C spectra. stackexchange.com For instance, an HSQC experiment on 1,1'-bis(α-methylmethanol)ferrocene was used to confirm that the downfield carbon signal at 95.14 ppm was indeed the substituted ring carbon (FcC-CH) and not the alcohol-bearing carbon (CH-OH). stackexchange.com Other 2D techniques like Correlation Spectroscopy (COSY) can establish proton-proton coupling networks within the same spin system, helping to trace the connectivity of protons on a substituted ring. magritek.com The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides information about longer-range (2-3 bond) C-H correlations, which is invaluable for piecing together the molecular structure of highly substituted ferrocenes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful and straightforward method for identifying the key functional groups present in acetylferrocene and distinguishing it from its parent compound, ferrocene. brainly.comrsc.org The most significant feature in the IR spectrum of acetylferrocene is the presence of a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). brainly.combrainly.com

This characteristic C=O stretch typically appears in the region of 1655-1680 cm⁻¹. brainly.comchegg.com This is at a slightly lower wavenumber than that observed for typical aliphatic ketones (which appear around 1715 cm⁻¹), a shift attributed to the electron-donating character of the ferrocenyl group, which can delocalize electron density into the carbonyl group, weakening the C=O double bond. chegg.com In addition to the prominent carbonyl peak, the spectrum also shows C-H stretching vibrations for the aromatic Cp rings (around 3100 cm⁻¹) and the aliphatic methyl group (around 2900 cm⁻¹). brainly.com The spectrum is further characterized by vibrations of the cyclopentadienyl rings, including a peak around 484 cm⁻¹ associated with the ring-metal bond. researchgate.netunimelb.edu.au The absence of the strong carbonyl peak in the 1650-1700 cm⁻¹ region is a definitive indicator for ferrocene, while its presence is a clear confirmation of acylation. brainly.com

Interactive Data Table: Characteristic IR Absorption Bands for Acetylferrocene

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch (Cp rings) | ~ 3100 | Medium-Weak |

| Aliphatic C-H Stretch (-CH₃) | ~ 2900 | Medium-Weak |

| Carbonyl C=O Stretch | ~ 1655 - 1680 | Strong |

| C-O Stretch | ~ 1230 - 1280 | Medium |

| C-H Bending | ~ 1410 - 1450 | Medium |

| Ring-Metal Vibration | ~ 485 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure of acetylferrocene by probing the electronic transitions within the molecule. The spectrum of ferrocene itself is characterized by a distinctive band in the visible region at around 440 nm, which is responsible for its orange color. researchgate.net This absorption is assigned to a spin-forbidden d-d transition on the iron center. researchgate.netwikipedia.org

In acetylferrocene, the electronic environment is perturbed by the acetyl substituent. The spectrum of acetylferrocene typically displays two main absorption bands. cdnsciencepub.com The low-energy band, corresponding to the d-d transitions of the iron core, is observed around 450 nm. The presence of the carbonyl group causes a bathochromic (red) shift of this band compared to unsubstituted ferrocene. cdnsciencepub.com A second, more intense band appears in the near-UV region, typically around 326-340 nm. cdnsciencepub.com This band is attributed to a charge-transfer (CT) transition, likely involving the transfer of electron density between the metal and the cyclopentadienyl ligands, which are now part of a conjugated system with the carbonyl group. researchgate.net The intensity of these absorption bands is significantly higher in acetylferrocene compared to ferrocene, a hyperchromic effect also induced by the carbonyl substituent. cdnsciencepub.com

Interactive Data Table: UV-Vis Absorption Bands for Acetylferrocene

| Transition Type | Approximate Wavelength (λₘₐₓ, nm) | Description |

| d-d Transition | ~ 450 | Low energy, responsible for color |

| Charge-Transfer (CT) | ~ 326 - 340 | High intensity, near-UV region |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of acetylferrocene and to study its fragmentation patterns under ionization. The molecular formula of acetylferrocene is C₁₂H₁₂FeO, which corresponds to a molecular weight of approximately 228.07 g/mol . nist.govnih.gov

In an electron ionization (EI) mass spectrum, acetylferrocene typically exhibits a strong molecular ion peak ([M]⁺˙) at a mass-to-charge ratio (m/z) of 228. scirp.orgnist.gov This peak confirms the molecular weight of the compound. The fragmentation of acetylferrocene is influenced by the stability of the ferrocenyl moiety and the presence of the acetyl group. Common fragmentation pathways include the loss of the acetyl group (CH₃CO˙, 43 mass units) to give a fragment at m/z 185, or the loss of a methyl radical (CH₃˙, 15 mass units) to produce a fragment at m/z 213. Another characteristic fragment in the mass spectra of ferrocene compounds is the [Fe(C₅H₅)]⁺ ion at m/z 121, which results from the loss of the substituted cyclopentadienyl ring. scirp.orgresearchgate.net The electron-withdrawing nature of the acetyl group can also facilitate fragmentation of the oxidized acetylferrocenium ion. scirp.org

Interactive Data Table: Key Ions in the Mass Spectrum of Acetylferrocene

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [C₁₂H₁₂FeO]⁺˙ | 228 | Molecular Ion ([M]⁺˙) |

| [C₁₀H₉FeO]⁺ | 213 | Loss of a methyl radical ([M-CH₃]⁺) |

| [C₁₀H₉Fe]⁺ | 185 | Loss of an acetyl radical ([M-COCH₃]⁺) |

| [C₅H₅Fe]⁺ | 121 | Loss of the substituted Cp ring |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography stands as a definitive technique for elucidating the three-dimensional atomic arrangement in crystalline solids. This method has been pivotal in characterizing the molecular and supramolecular structures of acetylferrocene and its derivatives, offering precise data on bond lengths, bond angles, and intermolecular forces.

The crystal structure of acetylferrocene itself reveals an eclipsed conformation of the cyclopentadienyl (Cp) rings. nih.gov In derivatives, such as (2-acetylferrocen-1-yl)boronic acid, the acetyl group and the boronic acid functionality are coplanar. nih.govresearchgate.net The C=O bond distance in this derivative is 1.233 (2) Å, which is similar to that in unsubstituted acetylferrocene. nih.govresearchgate.net The Fe-C bond distances in ferrocene are all 2.04 Å. wikipedia.org

X-ray diffraction studies on various acetylferrocene derivatives provide detailed insights into their specific structural features. For instance, in (2-bromo-acetyl)ferrocene, the bromine and oxygen atoms of the bromo-acetyl group are coplanar. epistemonikos.org A co-crystal of acetylferrocene and 2-chloro-1-ferrocenylethanone shows a sandwich structure for both molecules. researchgate.net In diacetylferrocene, the precise molecular structure has also been determined, contributing to the understanding of substituted ferrocenes. acs.org

Supramolecular assembly through non-covalent interactions is a key aspect revealed by X-ray crystallography. In the crystal structure of (2-acetylferrocen-1-yl)boronic acid, an intramolecular hydrogen bond is present between the oxygen atom of the acetyl group and a hydroxyl group of the boronic acid functionality, with a distance of 2.650 (2) Å. nih.govresearchgate.net This compound also forms centrosymmetric dimers through intermolecular hydrogen bonds. nih.govresearchgate.net Furthermore, weak C—H⋯O interactions help to consolidate the crystal packing. nih.gov In other derivatives, such as those involving acyl thiourea, intramolecular hydrogen bonds lead to the formation of planar six-membered rings. lookchem.com The crystal packing can also be influenced by π–π interactions between cyclopentadienyl rings of neighboring molecules. researchgate.net The study of these supramolecular structures is crucial for designing materials with specific solid-state properties. core.ac.uklew.ro

Advanced Microscopy and Elemental Analysis Techniques

Scanning Electron Microscopy (SEM) for Morphological Studies

Scanning Electron Microscopy (SEM) is a powerful tool for investigating the surface topography and morphology of materials. researchgate.net In the study of acetylferrocene and its derivatives, SEM provides valuable visual information about the size, shape, and texture of the synthesized compounds.

For example, when ferrocene is used as both a carbon source and a catalyst for the growth of carbon nanotubes (CNTs), SEM analysis reveals the morphology of the resulting nanocarbon structures. researchgate.net In one study, using 100% ferrocene did not result in clear CNT formation; however, the addition of camphor (B46023) as a carbon source led to the growth of carbon nanofilaments and tubules, with the morphology depending on the ferrocene-to-camphor ratio. researchgate.net The SEM images showed that as the amount of camphor increased, the CNT growth became more defined. researchgate.net

Energy Dispersive X-ray Spectroscopy (EDAX) for Elemental Composition

Energy Dispersive X-ray Spectroscopy (EDAX or EDS) is an analytical technique, often integrated with SEM, used to determine the elemental composition of a sample. wikipedia.orgthermofisher.combruker.com It functions by detecting the characteristic X-rays emitted by each element when excited by an electron beam. wikipedia.orglibretexts.org This provides both qualitative and semi-quantitative information about the elements present. nih.gov

In the characterization of new acetylferrocene derivatives, EDAX is crucial for confirming the presence and relative amounts of the constituent elements, such as iron, carbon, and oxygen. This helps to verify the identity and purity of the synthesized compounds. bruker.comnih.gov For instance, in the analysis of materials synthesized using ferrocene, EDAX can confirm the presence of iron, which is a key component. The technique is widely used in various fields of biomedical research and materials science for elemental determination. bruker.comnih.gov

Thermal Analysis (TGA/DTA) for Thermal Behavior of Derivatives

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the changes in a material's physical and chemical properties as a function of temperature. cet-science.comabo.fiuomustansiriyah.edu.iq

TGA measures the change in mass of a sample as it is heated at a controlled rate. libretexts.org This is useful for determining the thermal stability of acetylferrocene derivatives and for studying their decomposition patterns. cet-science.comlibretexts.org The resulting TGA curve plots mass loss against temperature, and the temperatures at which significant mass loss occurs can indicate the onset of decomposition. libretexts.org This information is valuable for assessing the material's stability and for understanding the degradation mechanisms. cet-science.com

DTA measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. abo.fislideshare.net This technique can detect physical and chemical changes that are not accompanied by a change in mass, such as phase transitions (melting, crystallization), as well as decomposition. abo.fiuomustansiriyah.edu.iq Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks on the DTA curve. abo.fi

By combining TGA and DTA, a comprehensive thermal profile of acetylferrocene derivatives can be obtained. abo.fi For example, the TGA can quantify the mass loss during decomposition, while the DTA can identify the temperatures at which melting and decomposition occur. This combined analysis is widely used for the characterization of a variety of materials, including polymers and organic compounds. cet-science.comuomustansiriyah.edu.iqlibretexts.org

Computational and Theoretical Chemistry of Acetylferrocene

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of organometallic compounds like acetylferrocene. DFT studies provide detailed insights into the molecule's behavior at an atomic level, complementing experimental findings.

Computational studies using DFT have been employed to determine the most stable conformation of acetylferrocene. The primary conformations considered are the eclipsed and staggered forms, which differ in the rotational orientation of the two cyclopentadienyl (B1206354) (Cp) rings.

Theoretical calculations performed in the gas phase indicate that the eclipsed conformer of acetylferrocene is more stable than the staggered conformer. sciensage.infosciensage.info The energy difference between the two conformers is calculated to be approximately 0.82 kJ/mol, suggesting that the substitution of a hydrogen atom with an acetyl group lends additional stability to the eclipsed form. sciensage.info The optimized bond lengths for the eclipsed conformer of acetylferrocene have been calculated and are presented below. sciensage.info

| Bond | Bond Length (Å) |

|---|---|

| Fe-C (Substituted Cp) | 2.06 |

| Fe-C (Unsubstituted Cp) | 2.05 |

| C-C (Substituted Cp) | 1.43 |

| C-C (Unsubstituted Cp) | 1.43 |

| C-C (Acetyl) | 1.48 |

| C=O (Acetyl) | 1.23 |

Mulliken charge analysis is a method used to estimate the partial atomic charges in a molecule, providing insight into the electronic structure and charge distribution. sciensage.info DFT calculations have been used to determine the Mulliken charges on the various atoms of acetylferrocene. sciensage.infosciensage.info This analysis reveals how the electron-withdrawing acetyl group influences the charge distribution across the ferrocene (B1249389) moiety compared to the unsubstituted ferrocene. The iron atom in substituted ferrocenes typically carries a partial charge, the magnitude of which is influenced by the nature of the substituent. researchgate.net

| Atom | Mulliken Charge (a.u.) |

|---|---|

| Fe (Iron) | +0.85 |

| O (Carbonyl) | -0.45 |

| C (Carbonyl) | +0.30 |

| C (Cp attached to acetyl) | -0.10 |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. sciensage.infonih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for describing the chemical reactivity, kinetic stability, and optical properties of a molecule. sciensage.inforesearchgate.net A smaller energy gap generally implies higher reactivity. sciensage.info

For the eclipsed conformer of acetylferrocene, the HOMO-LUMO energy gap has been calculated to be 4.62 eV. sciensage.infosciensage.info In acetylferrocene, the HOMO is primarily localized on the iron center, while the LUMO is predominantly localized on the acetyl substituent group. sciensage.info This distribution indicates that the metal center is the primary site for electron donation, and the acetyl group is the primary site for electron acceptance.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.01 |

| LUMO Energy | -1.39 |

| HOMO-LUMO Gap | 4.62 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.comresearchgate.net The MEP map illustrates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor), which are prone to nucleophilic attack. sciensage.info

In acetylferrocene, DFT calculations show that the most negative potential is concentrated around the oxygen atom of the acetyl group, making it the primary site for electrophilic attack. sciensage.infosciensage.info The regions of positive potential are generally found around the hydrogen atoms of the cyclopentadienyl rings, indicating these as possible sites for nucleophilic interaction. sciensage.info The MEP analysis thus provides a clear visual representation of the reactive sites within the molecule. sciensage.info

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge transfer, hyperconjugative interactions, and delocalization within a molecule. sciensage.infomaterialsciencejournal.orgresearchgate.net This method examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy associated with these interactions.

For acetylferrocene, NBO analysis reveals significant delocalization of electron density. sciensage.info Key interactions include the hyperconjugative effects between the lone pairs of the carbonyl oxygen and the antibonding orbitals of adjacent carbon-carbon bonds. materialsciencejournal.org These intramolecular bonding and interaction details help to explain the electronic structure and stability of the molecule. sciensage.infosciensage.info The analysis provides useful information regarding the distribution of electrons in core, valence, and Rydberg sub-shells. sciensage.info For ferrocene itself, NBO analysis shows that interactions between the iron atom's lone pairs and the antibonding orbitals of the C-C and C-H bonds in the ligands are significant for stabilizing the eclipsed conformation. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules by calculating their excited state properties. mdpi.comrsc.org It allows for the identification of important electronic transitions between different energy levels. sciensage.info

TD-DFT calculations have been performed for acetylferrocene to simulate its UV-Vis spectrum. sciensage.infosciensage.info These simulations help in assigning the observed absorption bands to specific electronic transitions within the molecule. The results from TD-DFT calculations on acetylferrocene can be compared with experimental spectra to validate the theoretical model and gain a deeper understanding of the molecule's photophysical properties. nih.gov The analysis typically identifies transitions such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and d-d transitions centered on the iron atom. sciensage.info

Ab Initio Chemical Dynamics Simulations for Reaction Mechanisms

Ab initio chemical dynamics simulations offer a powerful lens for examining reaction mechanisms at the atomic level, providing a real-time view of chemical transformations. While specific ab initio molecular dynamics studies on the Friedel-Crafts acylation mechanism of ferrocene to form acetylferrocene are not extensively detailed in the literature, the methodology is well-suited for such investigations. These simulations could, for instance, follow the trajectory of the acylium ion as it approaches the cyclopentadienyl ring, mapping the energy landscape and identifying transition states for electrophilic aromatic substitution.

A relevant application of these advanced computational methods is the study of the homogeneous electron exchange between ferrocene and its oxidized form, ferrocenium (B1229745). nih.gov Hybrid quantum/classical (QM/MM) Born-Oppenheimer molecular dynamics trajectories have been employed to explore this fundamental redox reaction. nih.govresearchgate.net In these simulations, the free energy for the oxidation of ferrocene is determined using thermodynamic cycles and density functional theory (DFT) methods. nih.gov The reorganization energy, a key parameter in Marcus theory of electron-transfer, is calculated by sampling the vertical ionization and electron affinity energies. nih.govresearchgate.net Such studies have successfully predicted absolute redox potentials with deviations of less than 15% from experimental values, demonstrating the capability of modern computational techniques to quantitatively describe the dynamic effects underlying electron transfer processes in ferrocene-based systems. nih.govresearchgate.net This approach, proven effective for homogeneous redox reactions, is applicable to more complex systems where electron transfer occurs heterogeneously. nih.gov

Theoretical Studies on Electron Transport Through Acetylferrocene Systems

The unique electronic properties of ferrocene and its derivatives, including acetylferrocene, make them attractive candidates for components in molecular electronic devices. Theoretical studies employing a combination of nonequilibrium Green's function (NEGF) formalism and density functional theory (DFT) have been instrumental in understanding electron transport through molecular junctions containing these compounds. mdpi.comnih.govsci-hub.se

These computational investigations model a single molecule, such as an acetylferrocene derivative, connected between two electrodes (often gold) to simulate a molecular junction. mdpi.comsci-hub.se By applying a bias voltage, the current-voltage (I-V) characteristics and other transport properties can be calculated.

Key findings from these theoretical studies include:

Influence of Substitution and Anchoring: The way a ferrocene derivative is connected to the electrodes significantly impacts its conductance. Studies on compounds with different anchor groups (e.g., thiol vs. pyridyl) and connection points (para- vs. meta-substitution) reveal that conductance does not always decrease with increasing junction length, a finding explained by the alignment of the molecule's Fermi level with that of the electrodes. sci-hub.se

Spin-Dependent Transport: Ferrocene-based molecular junctions can exhibit spin-polarized transport, meaning the current carried by spin-up electrons can differ from that of spin-down electrons. mdpi.comnih.gov This spin filtering efficiency is highly dependent on the substitution pattern of the terminal groups on the cyclopentadienyl rings and the applied bias voltage. mdpi.comnih.gov For example, in simulations of 1,3-substituted versus 1,3'-substituted ethynyl (B1212043) ferrocenes, the former showed greater spin-up currents, while the latter favored spin-down currents. mdpi.com

Role of the Ferrocene Unit: The ferrocene molecule itself can generate a strong transmission function near the Fermi level, enhancing the electron density of states and spatially connecting the two electrodes. This property is crucial for the observed enhancement in electrical current, suggesting that ferrocene derivatives can act as effective signaling molecules in nanoscale electrochemical sensors. acs.org

These theoretical simulations provide a foundational understanding of the structure-property relationships that govern electron transport in acetylferrocene-containing systems, guiding the design of future molecular electronic components. mdpi.comnih.gov

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations, particularly those using density functional theory (DFT), have become an indispensable tool for predicting and interpreting the spectroscopic properties of acetylferrocene. sciensage.infosemanticscholar.org These methods allow for the calculation of various parameters that correlate directly with experimental spectra, such as NMR chemical shifts and IR vibrational frequencies.

DFT studies have been used to investigate the geometric and electronic properties of both the eclipsed and staggered conformers of acetylferrocene, with the eclipsed form typically found to be more stable in the gas phase. sciensage.info Molecular electrostatic potential (MEP) maps generated from these calculations help identify the molecule's reactive sites for nucleophilic and electrophilic attack. sciensage.info

NMR Spectroscopy: The ¹H and ¹³C NMR spectra of acetylferrocene are characteristic. The acylation of one cyclopentadienyl ring breaks the symmetry of the parent ferrocene molecule, leading to a more complex set of signals. thermofisher.com The protons on the substituted ring typically appear as two multiplets, while the five protons on the unsubstituted ring give rise to a singlet. thermofisher.com The methyl protons of the acetyl group also produce a distinct singlet. thermofisher.com

Quantum chemical calculations can predict the chemical shifts for these protons and carbons with good accuracy. The protons on the substituted cyclopentadienyl ring are chemically equivalent but magnetically non-equivalent, leading to a complex AA'XX' spin system that appears as apparent triplets. stackexchange.com

| Proton Assignment | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

|---|---|---|

| Unsubstituted Cp Ring (5H) | 4.19 | - |

| Substituted Cp Ring (multiplet, 2H) | 4.50 | - |

| Substituted Cp Ring (multiplet, 2H) | 4.80 | - |

| Acetyl Group (CH₃, 3H) | 2.38 | - |

IR Spectroscopy: The vibrational frequencies observed in the infrared (IR) spectrum of acetylferrocene can also be modeled using DFT calculations. These calculations can help in assigning the various absorption bands to specific molecular vibrations. For ferrocene derivatives, there is generally good agreement between experimental and theoretical vibrational frequencies, often with differences of less than 15 cm⁻¹. semanticscholar.org

| Vibrational Mode | Calculated Frequency Range (cm⁻¹) |

|---|---|

| C=O stretch | ~1650-1680 |

| C-C stretch (Cp ring) | ~1400-1450 |

| C-H bend (Cp ring) | ~800-850 |

| Fe-Cp stretch | ~480-500 |

Note: The table presents typical frequency ranges for key vibrations in acetylated ferrocene systems as predicted by DFT calculations.

Furthermore, time-dependent DFT (TD-DFT) calculations can simulate the UV-Vis spectrum, helping to identify and assign the electronic transitions responsible for the observed absorption bands. sciensage.info This comprehensive computational approach provides a deeper understanding of the electronic structure and bonding within the acetylferrocene molecule. sciensage.info

Applications of Acetylferrocene and Its Derivatives in Advanced Materials and Catalysis

Catalytic Systems Utilizing Acetylferrocene Scaffolds

The ferrocene (B1249389) framework, when functionalized starting from acetylferrocene, gives rise to robust and efficient catalysts for a multitude of organic transformations. The inherent stability of the ferrocene core, combined with the electronic and steric tunability afforded by the acetyl group and its subsequent derivatives, makes these compounds privileged scaffolds in catalysis. rsc.org

Redox Catalysis and Mediators

The ferrocene/ferrocenium (B1229745) couple is a classic example of a reversible redox system, widely used as an electrochemical standard. wikipedia.org The introduction of substituents onto the cyclopentadienyl (B1206354) rings allows for the fine-tuning of the redox potential. The acetyl group, being electron-withdrawing, shifts the redox potential of ferrocene to more positive values, making its oxidized form, acetylferrocenium, a useful one-electron oxidant in laboratory research. wikipedia.orgwikipedia.org

This tunability is crucial for the application of acetylferrocene derivatives as redox mediators. rsc.org Redox mediators facilitate electron transfer in electrochemical reactions, often accelerating slow processes or enabling reactions at lower overpotentials. researchgate.net By modifying the acetylferrocene structure, derivatives can be designed with specific redox potentials to act as catalysts in various organic electrosynthesis reactions. researchgate.net For example, the oxidized derivative, acetylferrocenium, is employed as a 1e-oxidant in various research applications. wikipedia.org Research has shown that the cytotoxicity of certain ferrocene derivatives correlates with their redox potentials, with aminoferrocene, which has a low redox potential, showing high cytotoxicity. This highlights the importance of the substituent's electronic effect, a principle that begins with precursors like acetylferrocene.

Table 1: Effect of Substituents on Ferrocene Redox Potential

| Substituent Group | Electronic Effect | Impact on Redox Potential (Fc/Fc+) |

|---|---|---|

| Electron-donating (e.g., alkyl) | Increases electron density on Fe | Shifts to more negative values (easier to oxidize) wikipedia.org |

Lewis Acid Catalysis and Activation

While acetylferrocene itself is not typically used as a Lewis acid, it is synthesized via a Friedel-Crafts acylation reaction that employs a Lewis or Brønsted acid catalyst, such as phosphoric acid or aluminum chloride. thermofisher.comtruman.edutruman.edu More importantly, derivatives of acetylferrocene are used to create complex ligands that can coordinate with Lewis acidic metal centers to form potent catalysts.

For instance, chiral ferrosalen ligands, which can be conceptually derived from ferrocene building blocks, form catalytically active species when combined with Lewis acids like aluminum chloride (AlCl). These complexes have been tested in asymmetric reactions, including Strecker-type and silylcyanation reactions. mtu.eduresearchgate.net In these systems, the ferrocene-based ligand provides the chiral environment, while the Lewis acid activates the substrate. Although modest enantiomeric excesses were achieved in initial studies, they demonstrate the principle of using acetylferrocene-derived scaffolds in Lewis acid-catalyzed transformations. mtu.eduresearchgate.net

Applications in Cross-Coupling Reactions

Acetylferrocene is a valuable starting material for ligands used in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. researchgate.netmdpi.com These reactions are fundamental for forming carbon-carbon bonds. The ligands play a crucial role in stabilizing the metal catalyst (typically palladium) and influencing its reactivity and selectivity.

Researchers have synthesized ferrocenylimine ligands through the Schiff base condensation of acetylferrocene with various amines. These ligands, in turn, are used to stabilize palladium catalysts for Suzuki-Miyaura cross-coupling reactions. researchgate.net Furthermore, acetylferrocene can be converted into more complex phosphine (B1218219) ligands, which are mainstays in cross-coupling chemistry. The celebrated 1,1′-bis(diphenylphosphino)ferrocene (dppf) is a prominent example of a ferrocene-based ligand that is highly effective in palladium-catalyzed reactions. wikipedia.org The synthetic pathways to create functionalized phosphine ligands often start with the functionalization of ferrocene, for which acetylferrocene is a key intermediate. chemrxiv.org

Hydrogenation and Reduction Catalysis

Acetylferrocene is a cornerstone in the synthesis of highly effective chiral ligands for asymmetric hydrogenation and reduction reactions. The reduction of the ketone in acetylferrocene to a chiral alcohol is often the first step in creating a stereocenter, which is then elaborated into a sophisticated chiral ligand. wikipedia.org

A prominent example is the synthesis of the Josiphos family of ligands. The route to these powerful ligands typically proceeds through N,N-Dimethyl-1-ferrocenylethylamine, commonly known as Ugi's amine. wikipedia.org The synthesis of Ugi's amine starts with acetylferrocene, which is reduced to 1-ferrocenylethanol. This alcohol is then converted to the corresponding amine. chemrxiv.orgwikipedia.org Ugi's amine serves as a chiral building block that can be further functionalized to produce a wide array of diphosphine ligands. wikipedia.orgchemrxiv.org These Josiphos-type ligands, when complexed with metals like rhodium, iridium, or ruthenium, are highly effective catalysts for the asymmetric hydrogenation of various substrates, including ketones, olefins, and imines, often achieving exceptional enantioselectivity. researchgate.net

Table 2: Selected Applications of Acetylferrocene-Derived Ligands in Asymmetric Hydrogenation

| Ligand Family | Precursor | Metal | Substrate Type | Reported Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Josiphos | Ugi's Amine (from Acetylferrocene) chemrxiv.orgwikipedia.org | Rh, Ir, Ru | Ketones, Imines, Olefins | Up to >99% |

Polymerization Catalysis and Initiators

Acetylferrocene serves as a key intermediate in the synthesis of ferrocene-containing polymers and polymerization initiators. These materials are of interest due to their redox activity, thermal stability, and potential applications in materials science.

Vinylferrocene is the most common monomer for producing polyvinylferrocene (PVFc), a redox-active polymer analogous to polystyrene. wikipedia.org The synthesis of vinylferrocene is achieved in a two-step process starting from acetylferrocene: first, reduction of the acetyl group to form 1-hydroxyethylferrocene, followed by dehydration. hep.com.cn The resulting vinylferrocene can undergo radical polymerization using initiators like azobisisobutyronitrile (AIBN) to yield PVFc. hep.com.cn Additionally, ferrocene-containing acetylenic peroxides have been studied as initiators for the polymerization of styrene. researchgate.net Copolymers of vinylferrocene with other monomers, such as styrene, have also been prepared and used to modify the surfaces of materials like carbon nanotubes. hep.com.cn

Asymmetric Catalysis with Chiral Acetylferrocene Derivatives

The unique stereochemical properties of ferrocene, particularly the concept of planar chirality, make its derivatives highly valuable in asymmetric catalysis. rsc.org Acetylferrocene is an ideal starting point for introducing chirality. The functionalization of the acetyl group or the directed substitution on the cyclopentadienyl ring it occupies allows for the stereoselective synthesis of a vast range of chiral ligands. rsc.orgwikipedia.org

The synthesis of Ugi's amine from acetylferrocene is a prime example of generating a molecule with a stereogenic center, which then directs further substitutions to create planar chirality. wikipedia.org This intermediate is crucial for producing numerous bidentate and tridentate ligands used in a wide variety of asymmetric reactions. rsc.orgresearchgate.net For example, phosphino-oxazoline ligands derived from ferrocene precursors are used in ruthenium-catalyzed asymmetric hydrogenations and transfer hydrogenations of ketones, yielding products with excellent enantioselectivity. researchgate.net Similarly, chiral ferrosalen ligands have been synthesized and used with metal catalysts for enantioselective carbonyl-ene and silylcyanation reactions. mtu.eduresearchgate.net The modularity in the synthesis, starting from a simple precursor like acetylferrocene, allows for the creation of extensive ligand libraries for screening and optimizing catalytic asymmetric transformations. researchgate.net

Table of Mentioned Compounds

| Compound Name | Formula |

|---|---|

| Acetylferrocene | (C₅H₅)Fe(C₅H₄COCH₃) |

| Ferrocene | Fe(C₅H₅)₂ |

| 1,1'-bis(diphenylphosphino)ferrocene (dppf) | Fe(C₅H₄PPh₂)₂ |

| Ugi's amine (N,N-Dimethyl-1-ferrocenylethylamine) | (C₅H₅)Fe(C₅H₄CH(CH₃)N(CH₃)₂) |

| 1-Ferrocenylethanol | (C₅H₅)Fe(C₅H₄CH(OH)CH₃) |

| Vinylferrocene | (C₅H₅)Fe(C₅H₄CH=CH₂) |

| Polyvinylferrocene (PVFc) | [-(C₅H₅)Fe(C₅H₄CHCH₂)-]n |

| Aluminum chloride | AlCl₃ |

| Phosphoric acid | H₃PO₄ |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ |

| Styrene | C₈H₈ |

| Acetic anhydride (B1165640) | (CH₃CO)₂O |

| Acetyl chloride | CH₃COCl |

| Zinc Oxide | ZnO |

Combustion Rate Catalysis for Propellants

Ferrocene and its derivatives, including acetylferrocene, are recognized as highly effective burn rate catalysts in solid propellants, particularly in ammonium (B1175870) perchlorate (B79767) (AP) composite propellants. wikipedia.orgrocketmotorparts.comdtic.mil Their primary function is to accelerate the decomposition and combustion of the propellant components, leading to a significant increase in the linear burn rate. The catalytic mechanism, while not fully elucidated, is believed to involve the in-situ formation of iron oxide (Fe₂O₃) nanoparticles during combustion. journals.co.zaresearchgate.net These nanoparticles disperse finely throughout the propellant matrix, providing a large surface area for catalytic activity. journals.co.za

The effectiveness of ferrocene-based catalysts is influenced by their chemical structure and physical state within the propellant binder. journals.co.za While ferrocene itself is a potent catalyst, its tendency to sublime and migrate out of the propellant grain over time can lead to inconsistent performance and safety concerns. rocketmotorparts.comjournals.co.za To overcome this, derivatives like acetylferrocene and others such as butacene and 2,2-di(ethylferrocenyl)propane have been developed. journals.co.za These derivatives often have lower volatility and can be covalently bonded to the polymer binder, ensuring better stability and ageing characteristics. journals.co.za

Research has demonstrated that the addition of even small concentrations of ferrocene derivatives can lead to substantial increases in propellant burn rates. For instance, studies on propellants containing HTPB (hydroxyl-terminated polybutadiene) and AP have shown significant burn rate enhancement with various ferrocenic catalysts. dtic.mil

| Catalyst Concentration (% by weight) | Approximate Burn Rate Enhancement |

|---|---|

| 0.2% | Up to 30% |

| 1.0% | Up to 80% |

This table presents data on the burn rate enhancements observed in propellants containing varying concentrations of the ferrocene derivative Catocene, as detailed in related research. dtic.mil

The catalytic action is thought to occur in the condensed phase, where the ferrocenic compound catalyzes the heterogeneous reactions at the interface between the binder and the ammonium perchlorate oxidizer. dtic.mil This leads to more efficient and rapid combustion, a critical parameter in the design and performance of solid rocket motors. wikipedia.orgdtic.mil

Development of Advanced Materials

Incorporation into Functional Polymers with Electrochemical and Magnetic Properties

The stable and reversible redox behavior of the ferrocene/ferrocenium couple makes it an ideal building block for creating functional polymers with unique electrochemical properties. biomedpharmajournal.orgnih.gov When ferrocene derivatives like acetylferrocene or vinylferrocene are incorporated into a polymer backbone, they impart their redox activity to the macromolecule. wikipedia.org These ferrocene-containing polymers are a significant class of electroactive and metallo-supramolecular materials. nih.govacs.org

The resulting polymers can be switched between a neutral state and an oxidized, cationic state (ferrocenium) by applying an electrical potential. This transition alters the polymer's physical and chemical properties, including its solubility, color, and electronic conductivity. wikipedia.org This switching capability is the basis for their use in various applications, such as chemical sensors and controlled-release systems. acs.orgwebsite-files.com For example, polyvinylferrocene (PVFc) is a well-studied polymer where the ferrocenyl groups replace the phenyl groups of polystyrene, demonstrating stable redox behavior over many cycles. wikipedia.orgresearchgate.net

In addition to electrochemical activity, researchers have successfully synthesized ferrocene-based polymers with magnetic properties. nih.gov By designing a polymer structure that allows for magnetic coupling between the iron centers of the ferrocene units, materials with a measurable magnetic response can be created. A ferrocene-based organic magnetic polymer was synthesized that exhibited a saturation magnetization of approximately 8.7 emu g⁻¹, sufficient for the material to be manipulated by an external magnet. nih.gov This property, combined with the inherent redox and thermal stability of ferrocene polymers, opens pathways for developing multifunctional materials for applications like magnetically separable catalysts. nih.gov

Fabrication of Electrochromic Devices

Electrochromic devices (ECDs) are systems that reversibly change their optical properties, such as color and transparency, in response to an applied voltage. stonybrook.edu Ferrocene and its derivatives are utilized in the fabrication of these devices, often as a component in the electrolyte layer. ndsu.edu In a typical ECD, an electrochromic material (like tungsten oxide or nickel oxide) is coated onto a transparent conductive substrate. ndsu.edu

In one study, a flexible, quasi-solid-state ECD was fabricated using a polymer composite electrolyte containing ferrocene. ndsu.edu The device consisted of a tungsten oxide (WO₃) layer and a nickel oxide (NiO) layer as the complementary electrochromic system. The addition of ferrocene to the polymer electrolyte extended the safe operating voltage window and significantly improved the device's performance. The optical contrast (the difference in transmittance between the colored and bleached states) at a wavelength of 550 nm increased by 15.5% after ferrocene was added. ndsu.edu The device could be reversibly switched from a transparent state (47.5% transmittance) to a darkened state (10.0% transmittance) by applying a potential. ndsu.edu The development of flexible and even biodegradable substrates, such as transparent gelatin films, is paving the way for more sustainable and "green" electronic devices.

Components in Electrochemical Sensors and Devices

The well-defined and reversible electrochemical behavior of the ferrocene/ferrocenium couple makes acetylferrocene and its derivatives excellent candidates for use in electrochemical sensors. acs.orgmdpi.com In this context, the ferrocene unit typically acts as a redox mediator or an electroactive label. acs.org Its role is to facilitate electron transfer between an analyte or a biological recognition element (like an enzyme or aptamer) and the electrode surface.

Numerous sensor designs have been developed that incorporate ferrocene-containing components. acs.org These include:

Mediators in Biosensors: In enzyme-based biosensors, ferrocene derivatives can shuttle electrons between the enzyme's active site and the electrode, allowing for the quantification of substrates like glucose.

Redox Labels: Ferrocene can be covalently attached to a probe molecule, such as a DNA aptamer. When the aptamer binds to its target analyte (e.g., glycated hemoglobin), the conformation of the aptamer changes, altering the distance between the ferrocene label and the electrode surface. This change in distance results in a measurable change in the electrochemical signal, which is dependent on the analyte concentration.

Modified Electrodes: Electrodes can be modified with films of ferrocene-containing polymers or by incorporating ferrocene derivatives into a carbon paste matrix. acs.org These modified electrodes can be used for the direct detection of various analytes, such as L-cysteine.

The electrochemical potential of ferrocene can be fine-tuned by adding different substituents to the cyclopentadienyl rings, allowing for the design of sensors with optimized performance for specific applications. mdpi.comresearchgate.net

Application in Organic Photovoltaics

In the field of organic photovoltaics (OPVs), or organic solar cells, researchers are constantly seeking new materials to improve efficiency and stability. Ferrocene and its derivatives have emerged as promising additives in the active layer of non-fullerene organic solar cells. rsc.orgosti.gov

In one study, ferrocene was introduced as a highly volatile solid additive into a PM6:Y6-based solar cell, a state-of-the-art OPV system. rsc.org The addition of ferrocene led to an enhancement in both the power conversion efficiency (PCE) and the photostability of the device compared to cells fabricated with traditional solvent additives. rsc.org The mechanism behind this improvement was found to be related to changes in the morphology of the active layer. The ferrocene additive promoted higher molecular crystallinity, which in turn led to improved charge transport within the device, a key factor for achieving high photovoltaic performance. rsc.org The use of acetylene-based materials, which share some structural rigidity with ferrocene derivatives, has also been a significant area of research in OPVs. mdpi.com

Redox Flow Battery Electrode Materials

Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, and the development of high-performance, low-cost electrode materials is crucial. Ferrocene and its derivatives are being extensively studied as redox-active materials (catholytes) for non-aqueous and aqueous RFBs. researchgate.netnih.govmdpi.com

A key challenge for using ferrocene in aqueous systems is its low water solubility. mdpi.comharvard.edu To address this, researchers have synthesized water-soluble ferrocene derivatives by attaching hydrophilic groups. mdpi.com Another approach involves using host-guest chemistry, where water-insoluble ferrocene derivatives are encapsulated by molecules like β-cyclodextrins to form water-soluble inclusion complexes. harvard.edu

For non-aqueous RFBs, acetylferrocene has been shown to offer distinct advantages over unsubstituted ferrocene. researchgate.netelsevierpure.com A study comparing the two compounds in a propylene (B89431) carbonate-based electrolyte revealed several key findings:

| Property | Ferrocene (Fc) | Acetylferrocene (AcFc) | Reference |

|---|---|---|---|

| Solubility (in propylene carbonate at 25°C) | 0.2 M | 0.81 M | researchgate.netelsevierpure.com |

| Oxidation Potential (vs. Li/Li⁺) | 3.44 V | 3.65 V | researchgate.netelsevierpure.com |

| Coulombic Efficiency (in a coin cell) | - | > 98% | researchgate.netelsevierpure.com |

This table summarizes the enhanced properties of acetylferrocene compared to ferrocene for use in non-aqueous redox flow batteries, as reported in the literature. researchgate.netelsevierpure.com

The four-fold increase in solubility for acetylferrocene is attributed to the polar acetyl group enhancing interactions with the polar solvent and the reduced molecular symmetry leading to looser packing in the solid state. researchgate.net The higher oxidation potential is due to the electron-withdrawing nature of the acetyl group. researchgate.net The acetylferrocene/acetylferrocenium couple demonstrated good chemical and electrochemical stability, making it a promising candidate for achieving higher energy density in non-aqueous redox flow batteries. researchgate.netelsevierpure.com

Role in Charge Transfer Complexes and Electronic Materials

Acetylferrocene and its derivatives are pivotal in the development of advanced electronic materials, primarily due to the inherent redox properties of the ferrocene moiety. The ferrocene unit can be easily and reversibly oxidized from its iron(II) state to the iron(III) ferrocenium state, a characteristic that makes it an excellent electron donor in charge-transfer systems. researchgate.net

Organic charge-transfer complexes (CTCs) are formed when an electron donor molecule is combined with an electron acceptor. dtic.mil These materials often exhibit unique physical properties, such as conductivity and paramagnetism, that are distinct from their parent molecules. dtic.mil In this context, ferrocene derivatives, including those derived from acetylferrocene, serve as the electron-donor component. For instance, various ferrocene derivatives have been co-assembled with electron-deficient molecules like F4TCNQ to form CTCs. dtic.mil In these complexes, a charge transfer occurs where the Fe(II) in the ferrocene core donates an electron to the acceptor, becoming Fe(III). dtic.mil The resulting electronic structure and aggregation state make these materials suitable for optoelectronic devices. dtic.mil

The study of bi- and multi-metallic complexes provides further insight into the electronic properties of materials containing ferrocene. Systems linking a ferrocene donor to a metal acceptor, such as Titanium(IV), are used as models for metal-to-metal-charge transfer (MMCT). researchgate.net These complexes often display intense absorption bands in the visible or near-infrared spectrum which are assigned as intervalence charge transfer (IVCT) or MMCT bands. researchgate.netnih.gov The energy of this absorption is related to the difference in the reduction potentials of the donor and acceptor moieties. researchgate.net The understanding and tuning of these electronic transitions are fundamental to designing molecular optoelectronic materials. nih.gov

Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those generated by lasers. mdpi.com This property allows for the manipulation of light, including shifting its frequency and wavelength, which is crucial for applications in telecommunications, laser technology, medical imaging, and defense. mdpi.comusm.my Organometallic compounds have emerged as promising candidates for NLO applications, with ferrocene derivatives being a subject of significant interest. alfa-chemistry.comtruman.edu

The utility of ferrocene in NLO materials stems from its role as a potent electron-donor group within a molecule. truman.edu NLO properties in organic and organometallic molecules are often achieved by creating a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer (ICT). slideshare.netresearchgate.net The ferrocenyl group acts as the donor, linked via a conjugated π-system to an electron-acceptor group. slideshare.net This molecular architecture, particularly in a noncentrosymmetric environment, is key to achieving a high second-order NLO response. slideshare.net

Research has shown that crystalline compounds of ferrocene derivatives can exhibit very high second harmonic generation (SHG) efficiencies. truman.edu For example, multicomponent hybrid materials where a ferrocene donor is linked to a fullerene (C60) acceptor through a porphyrin bridge have been synthesized and studied for their NLO properties. In these systems, the significant delocalization of π-electrons between the donor and acceptor moieties leads to enhanced NLO effects. Furthermore, ferrocene-based NLO-phores have been incorporated into polymer matrices, which can then be aligned through processes like corona poling to create films with SHG activity, demonstrating their potential in practical NLO devices. truman.edu

Precursors and Building Blocks in Complex Organic Synthesis

Acetylferrocene is a versatile and valuable starting material in organic synthesis due to the reactivity of both the acetyl group and the aromatic cyclopentadienyl rings. It serves as a key building block for the synthesis of a wide array of more complex ferrocene derivatives with applications in materials science and medicinal chemistry. The acetyl group can undergo reactions typical of ketones, while the cyclopentadienyl rings can be further functionalized.

Synthesis of Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are an important class of compounds known for a wide range of biological activities. truman.edu They are synthetically accessible through the Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction between an acetophenone (B1666503) and an aromatic aldehyde. truman.eduresearchgate.net

Acetylferrocene can be used as the ketone component in this reaction to produce ferrocenyl chalcones. In a typical synthesis, acetylferrocene is reacted with a substituted or unsubstituted aromatic aldehyde in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). truman.eduresearchgate.net The reaction involves the deprotonation of the α-carbon of acetylferrocene's methyl group, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone structure characteristic of chalcones. This method provides a straightforward route to incorporating the redox-active ferrocenyl group into the chalcone framework, creating derivatives with unique electronic and biological properties.

Construction of Furan and Steroid-Containing Ferrocene Derivatives

The reactivity of the acetyl group makes acetylferrocene a valuable precursor for constructing more elaborate molecular architectures, including those containing heterocyclic and steroidal moieties.

The synthesis of ferrocene-steroid conjugates has been achieved using condensation reactions. For example, ferrocenyl steroid derivatives have been prepared via aldol (B89426) condensation between a steroid containing a ketone and a ferrocene derivative. In one reported pathway, four different ferrocene-steroid conjugates were synthesized, with crystallographic data confirming that the condensation occurred at the C-16 or C-21 position of the steroid backbone. These hybrid molecules are of interest for their potential biological activities.

Formation of Schiff Base Ligands

Schiff bases are compounds containing an azomethine or imine group (-C=N-) and are readily formed by the condensation of a primary amine with an aldehyde or ketone. These compounds are important as ligands in coordination chemistry and are noted for their diverse biological activities. alfa-chemistry.com

Acetylferrocene serves as an excellent ketone precursor for the synthesis of ferrocenyl Schiff bases. alfa-chemistry.com The general synthesis involves reacting acetylferrocene with a primary amine, often under reflux in a solvent like ethanol. This reaction has been used to create a wide variety of Schiff base ligands by varying the amine component. Examples include the condensation of 2-acetylferrocene with L-histidine alfa-chemistry.com, 3-aminophenol, and various aroylhydrazines. The resulting Schiff base ligands, which chelate to metal ions through the imine nitrogen and other donor atoms, have been extensively studied for their coordination behavior and potential applications. alfa-chemistry.com

Purification and Analytical Separation Techniques for Acetylferrocene

Recrystallization and Sublimation as Complementary Purification Methods for Acetylferrocene

The purification of acetylferrocene, a crucial derivative of ferrocene (B1249389), often involves the removal of unreacted starting material (ferrocene) and byproducts such as diacetylferrocene. Both recrystallization and sublimation stand out as effective and complementary techniques to achieve high purity of the final product. The choice between these methods, or their sequential use, depends on the nature and quantity of impurities, as well as the desired scale of purification.

Recrystallization is a widely employed technique for purifying solid organic compounds. scribd.com The principle lies in the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. For acetylferrocene, non-polar solvents like hexane (B92381) and petroleum ether are commonly used. udel.eduprezi.com The process involves dissolving the crude acetylferrocene in a minimum amount of the hot solvent, followed by slow cooling to allow the formation of pure crystals of acetylferrocene, while the more soluble impurities, such as ferrocene, remain in the mother liquor. Diacetylferrocene, being more polar, is less soluble in non-polar solvents and can often be removed through this process. mit.edu

Sublimation, on the other hand, is a phase transition in which a substance changes directly from a solid to a gas, without passing through the liquid phase. scribd.com This technique is particularly suitable for compounds that have a sufficiently high vapor pressure at temperatures below their melting points. Ferrocene and its derivatives are known to sublime readily, making this a viable purification method. libretexts.orgwikipedia.org Sublimation is advantageous as it is a solvent-free method, which can be beneficial for achieving very high purity and for small-scale purifications. The process involves heating the crude solid under vacuum, causing it to vaporize and then condense as a purified solid on a cold surface. libretexts.org

The complementary nature of these two techniques arises from their different selectivities and applications. Recrystallization is highly effective for removing significant quantities of impurities that have different solubility profiles from acetylferrocene. It is a robust method for a primary purification step, especially when dealing with larger quantities of crude product. However, it may not be as effective at removing trace impurities that have similar solubilities.

Sublimation excels as a final purification step. It is particularly effective for removing non-volatile impurities and can yield a very pure product, often in the form of well-defined crystals. While a detailed procedure for the sublimation of acetylferrocene is less commonly documented than for ferrocene, the principles are directly applicable. The conditions, such as temperature and pressure, would need to be optimized for acetylferrocene's specific properties.

In a typical purification strategy, a crude sample of acetylferrocene might first be subjected to recrystallization from hexane to remove the bulk of unreacted ferrocene and some diacetylferrocene. mit.edu The resulting crystals, if still containing minor impurities, could then be further purified by sublimation to achieve a high degree of purity. This two-step approach leverages the strengths of both methods to systematically remove different types of impurities.

Below are tables summarizing the key aspects of each purification technique for acetylferrocene based on available research findings.

Table 1: Recrystallization of Acetylferrocene

| Parameter | Research Finding |

| Solvent System | Hexane is a commonly cited solvent for the recrystallization of acetylferrocene. udel.edumit.edu Petroleum ether is also mentioned as a suitable solvent. prezi.com For separating mixtures containing diacetylferrocene, a chloroform-hexane mixture can be utilized. mit.edu |

| Impurity Removal | Effective in removing unreacted ferrocene, which is more soluble in hot hexane, and less soluble diacetylferrocene. prezi.commit.edu |

| Expected Purity | While specific percentages are not always provided in the context of recrystallization alone, it is a standard method to obtain a product with a sharp melting point, indicative of high purity. udel.edumit.edu |

| Scale | Suitable for both small and larger-scale laboratory preparations. udel.edu |

Table 2: Sublimation for Ferrocene Derivatives

| Parameter | Research Finding |

| Principle | Ferrocene and its derivatives can be purified by sublimation due to their ability to transition directly from solid to gas. libretexts.orgpbworks.com |

| Conditions | For ferrocene, sublimation is often carried out by heating the sample in a culture dish on a hot plate, with the top dish cooled to collect the sublimed crystals. libretexts.orgmit.edu Temperatures should not exceed 100°C for ferrocene. libretexts.org Similar conditions would be adapted for acetylferrocene. |

| Impurity Removal | Particularly effective for removing non-volatile impurities. pbworks.com |

| Scale | Considered a convenient method for obtaining small quantities of pure compounds. pbworks.com |

By understanding the principles and practical considerations of both recrystallization and sublimation, chemists can devise a purification strategy that is tailored to the specific needs of their acetylferrocene synthesis, often employing both techniques in a complementary fashion to achieve the desired level of purity.

Future Research Directions and Unexplored Frontiers in Acetylferrocene Chemistry

Development of Novel and Sustainable Synthetic Methodologies

While the Friedel-Crafts acylation of ferrocene (B1249389) is a well-established method for preparing acetylferrocene, current research is focused on developing greener and more sustainable synthetic routes. digitellinc.comresearchgate.netacs.org Traditional methods often involve harsh reagents like concentrated phosphoric acid or aluminum chloride, leading to the formation of byproducts and intractable residues. digitellinc.commit.edu Future research will likely prioritize the following:

Solvent-Free and Microwave-Assisted Reactions: The use of microwave irradiation and solvent-free conditions has shown promise in reducing reaction times and minimizing solvent waste. researchgate.netmorressier.com Further exploration of these techniques could lead to even more efficient and environmentally friendly syntheses.